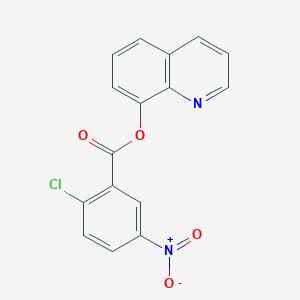

喹啉-8-基-2-氯-5-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolin-8-yl 2-chloro-5-nitrobenzoate is a compound that belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the use of various catalysts, dyes, materials, refineries, and electronics . The synthesis of mixed ligand complexes were synthesized using quinolin-8-ol and substituted chromone derivative with transition metals like Mn(II), Cu(II), Ni(II) and Co(II) .Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The C—C—C—Cl torsion angles for the chloromethyl groups of the two molecules are 80.9 (2) and −83.1 (2)° .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by the presence of the quinoline nucleus. The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .科学研究应用

合成与生物学评价

喹啉-8-基-2-氯-5-硝基苯甲酸酯及其衍生物已在各种科学研究背景下得到探索,特别关注它们的合成和对生物活性的评价。这些化合物属于喹啉衍生物的更广泛家族,它们通过各种化学过程合成,并评估其在药物化学和材料科学中的潜在应用。

氧杂异阿朴啡生物碱的抗增殖测试

对氧杂异阿朴啡生物碱的研究,其中包括与喹啉-8-基-2-氯-5-硝基苯甲酸酯在结构上相关的化合物,表明这些化合物对某些肿瘤细胞系表现出微弱的抗增殖活性。这表明在开发抗癌疗法方面具有潜在应用 (Castro-Castillo 等人,2010)。

质子转移化合物合成

涉及喹啉-8-醇与硝基取代芳香族羧酸的质子转移化合物的研究,与喹啉-8-基-2-氯-5-硝基苯甲酸酯密切相关,这些化合物已被制备和表征。这些化合物由于其氢键相互作用而表现出有趣的结构和潜在的药理特性 (Smith、Wermuth 和 White,2001)。

抗菌活性

喹啉衍生物已被合成并评价其抗菌活性。对 5-[6-氯/氟/硝基-2-(对氯/氟/甲基苯基)-喹啉-4-基]-1,3,4-恶二唑-2-硫醇等化合物的研究表明,它们对一系列细菌和真菌具有有希望的体外抗菌功效,表明它们作为治疗感染的治疗剂的潜力 (Faldu 等人,2014)。

GABAA/苯二氮卓受体结合

对与 GABAA/苯二氮卓受体相互作用的化合物的研究发现了一系列咪唑并[1,5-a]喹喔啉酰胺和氨基甲酸酯,展示了一系列固有功效。这突显了喹啉衍生物在开发新的精神药物方面的潜力 (Tenbrink 等人,1994)。

抗真菌和抗病毒活性

某些喹啉衍生物表现出显着的抗真菌和抗病毒活性。例如,喹啉-8-基的噻二唑衍生物已显示出优异的抗真菌功效和对烟草花叶病毒 (TMV) 的抑制活性,表明它们在农业和制药应用中的潜力 (Wang 等人,2011)。

未来方向

The future directions for research on quinoline derivatives include the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is also a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

作用机制

Target of Action

Quinolin-8-yl 2-chloro-5-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological activity. The primary targets of Quinolin-8-yl 2-chloro-5-nitrobenzoate are the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by apoptosis and cell proliferation .

Mode of Action

Quinolin-8-yl 2-chloro-5-nitrobenzoate interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s function . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with Quinolin-8-yl 2-chloro-5-nitrobenzoate .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the most common signaling pathway affected by Quinolin-8-yl 2-chloro-5-nitrobenzoate . This pathway plays a role in multiple cancers by apoptosis and cell proliferation . The downstream effects of this interaction can lead to changes in cell growth and survival.

Pharmacokinetics

. These properties impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body.

Result of Action

The result of Quinolin-8-yl 2-chloro-5-nitrobenzoate’s action is the inhibition of the PI3K/AKT/mTOR pathway, which can lead to decreased cell proliferation in certain types of cancer . One of the compounds, similar to Quinolin-8-yl 2-chloro-5-nitrobenzoate, was found to be active with an inhibition concentration value of IC50 29.4 μM .

属性

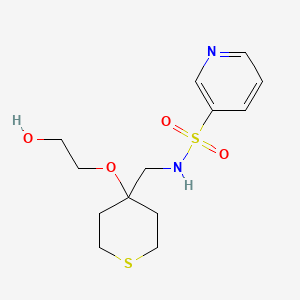

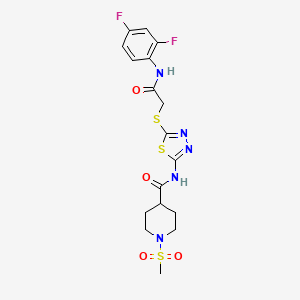

IUPAC Name |

quinolin-8-yl 2-chloro-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-7-6-11(19(21)22)9-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHHWQOTMUBCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

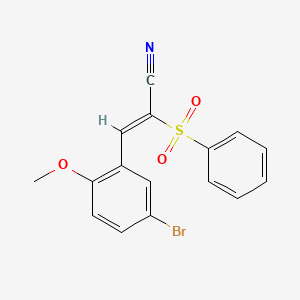

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)

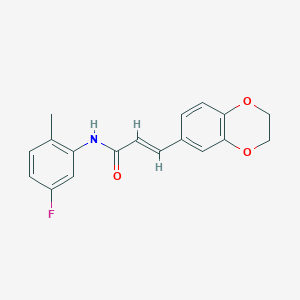

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)

![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)

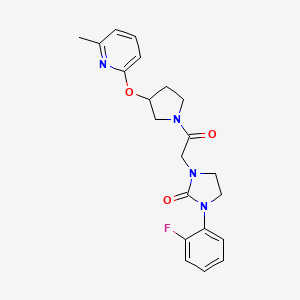

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2578479.png)